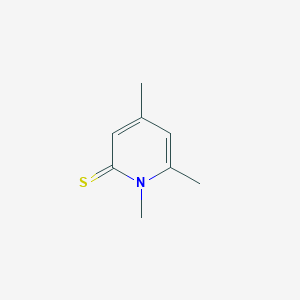
2(1H)-Pyridinethione,1,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione,1,4,6-trimethyl- is a heterocyclic compound that belongs to the family of pyridinethiones It is characterized by the presence of a sulfur atom in the pyridine ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione,1,4,6-trimethyl- typically involves the reaction of 2-chloropyridine with sodium sulfide under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2(1H)-Pyridinethione,1,4,6-trimethyl- is often carried out using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinethione,1,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridinethiones.
Applications De Recherche Scientifique
2(1H)-Pyridinethione,1,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinethione,1,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, which underlies its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyridinethione,1,4,6-trimethyl-
- 2(1H)-Pyridinethione, 1,4-dimethyl-
- 2(1H)-Pyridinethione, 1,6-dimethyl-
Uniqueness
2(1H)-Pyridinethione,1,4,6-trimethyl- is unique due to the specific positioning of the methyl groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
19006-70-3 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
1,4,6-trimethylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
Clé InChI |
ZOOJPXLKOTZSPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=C1)C)C |
SMILES canonique |
CC1=CC(=S)N(C(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















